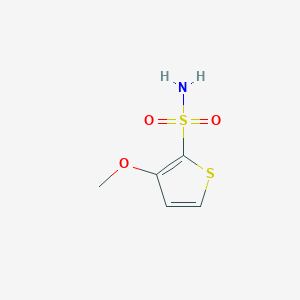

3-Methoxythiophene-2-sulfonamide

描述

Significance of the Thiophene-Sulfonamide Scaffold in Contemporary Medicinal Chemistry Research

The thiophene-sulfonamide scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of pharmacological activities. tandfonline.comnih.govresearcher.lifersc.org This structural motif is a cornerstone in the development of novel therapeutic agents due to its versatile biological properties, which include antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. researcher.liferesearchgate.netnih.govsciensage.info The sulfonamide group (-SO₂NH₂) itself is a key pharmacophore, and its combination with a thiophene (B33073) ring often enhances the drug-like properties of the resulting molecule. tandfonline.comnih.gov

Thiophene, a five-membered sulfur-containing aromatic heterocycle, is considered a bioisostere of the benzene (B151609) ring. sciensage.infowikipedia.org This means it can often replace a benzene ring in a biologically active compound without a significant loss of activity, a strategy frequently employed in drug design. wikipedia.org Thiophene derivatives are integral to numerous FDA-approved drugs, highlighting their therapeutic importance. nih.govrsc.org The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can improve a drug's binding affinity to its target receptor. nih.gov

The sulfonamide functional group has been a staple in drug discovery since the advent of Prontosil in the 1930s. nih.govcitedrive.comdntb.gov.ua Compounds containing this group exhibit diverse mechanisms of action, including the inhibition of enzymes like carbonic anhydrase, proteases, and kinases. nih.govdntb.gov.ua The structural diversity of sulfonamide derivatives allows for fine-tuning of their physicochemical and biological properties. tandfonline.comnih.gov

When combined, the thiophene ring and the sulfonamide group create a scaffold that has led to the development of potent inhibitors for various enzymes. For instance, thiophene-based sulfonamides have been investigated as powerful inhibitors of carbonic anhydrase isoenzymes, which are implicated in conditions like glaucoma. nih.govacs.orgacs.org The thiophene moiety plays a crucial role in the inhibitory action of these compounds. nih.gov Furthermore, chalcone (B49325) derivatives that incorporate a thiophene sulfonate group have demonstrated significant antibacterial and antiviral activities. rsc.org

The continued interest in the thiophene-sulfonamide scaffold is driven by the need for new drugs to combat issues like antimicrobial resistance. tandfonline.com Researchers are actively exploring novel derivatives to identify compounds with improved efficacy, reduced side effects, and the ability to overcome existing drug resistance mechanisms. tandfonline.comcitedrive.com

Overview of Advanced Research Paradigms for Sulfonamide Derivatives

Modern research on sulfonamide derivatives has moved beyond traditional synthesis and screening methods, embracing advanced paradigms to accelerate drug discovery and development. These approaches aim to design more potent and selective therapeutic agents while minimizing off-target effects. citedrive.com

Computational and In Silico Methods: Virtual screening and computational modeling are now integral to the design of novel sulfonamide derivatives. sciepub.com Techniques like quantitative structure-activity relationship (QSAR) studies, molecular docking, and pharmacophore modeling help in predicting the biological activity of new compounds before they are synthesized. sciepub.comsciepub.com Molecular docking, for example, allows researchers to visualize how a sulfonamide derivative might bind to its target protein, providing insights into the key interactions that drive its inhibitory activity. nih.gov This approach has been successfully used to design sulfonamide-based inhibitors for enzymes like α-glucosidase and α-amylase, which are relevant in the treatment of diabetes. nih.gov

Flow Chemistry: The synthesis of sulfonamides is also benefiting from technological advancements like flow-based chemistry. This technique allows for a more controlled, efficient, and scalable production of sulfonamide compounds, which is crucial for moving a drug candidate from the laboratory to industrial production. nih.gov

Hybrid Compounds and Scaffold Hopping: A prominent strategy in modern drug design is the creation of hybrid molecules that combine the sulfonamide pharmacophore with other bioactive scaffolds. tandfonline.com This approach can lead to compounds with dual or multiple mechanisms of action. Another related strategy is "scaffold hopping," where the core structure of a known drug is replaced with a different scaffold, like a sulfonamide derivative, to discover new chemical entities with potentially improved properties. nih.gov

Target-Specific Design: Research is increasingly focused on designing sulfonamides that target specific biological pathways or proteins. For example, there is significant interest in developing sulfonamide-based inhibitors of protein kinases, such as PI3K/mTOR, which are critical targets in cancer therapy. nih.gov Similarly, sulfonamides are being designed as selective ligands for receptors like the angiotensin II type 2 (AT2) receptor, which has implications for cardiovascular diseases. nih.gov

Overcoming Resistance: A major driver for new sulfonamide research is the challenge of drug resistance, particularly in the context of infectious diseases. tandfonline.com Advanced research paradigms are focused on developing novel sulfonamides that can circumvent existing resistance mechanisms in pathogens like methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com

These advanced research paradigms are transforming the landscape of sulfonamide drug discovery, enabling a more rational and efficient approach to developing the next generation of sulfonamide-based therapeutics. citedrive.comsciepub.com

Historical Context of Thiophene-Based Compounds in Drug Discovery

The journey of thiophene in medicinal chemistry began with its discovery in 1882 by Viktor Meyer as an impurity in benzene. nih.govwikipedia.org Its structural similarity to benzene quickly led to its exploration as a bioisosteric replacement in biologically active molecules. wikipedia.org This concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties, has been a guiding principle in the development of many thiophene-containing drugs. sciensage.info

Historically, heterocyclic compounds have been a rich source of bioactive molecules, with a large percentage of clinically used drugs containing at least one heterocyclic ring. encyclopedia.pub Thiophene and its derivatives have played a significant role in this history, contributing to a wide array of therapeutic agents. nih.govencyclopedia.pub

Over the decades, thiophene-based compounds have been successfully developed into drugs for various conditions. Some notable examples include:

Anti-inflammatory drugs such as suprofen (B1682721) and tiaprofenic acid. nih.govnih.gov

Antimicrobial agents like cefoxitin. nih.gov

Antiplatelet agents including ticlopidine (B1205844) and clopidogrel. nih.gov

Antipsychotics like olanzapine. nih.govencyclopedia.pub

Anticonvulsants such as tiagabine. nih.gov

The synthesis of thiophene derivatives has also evolved over time, with the development of more efficient methods for constructing and functionalizing the thiophene ring. nih.gov These synthetic advancements have made a wider range of thiophene-based compounds accessible for biological screening, further fueling their exploration in drug discovery. researchgate.net

Today, the thiophene moiety is considered a "privileged pharmacophore" in medicinal chemistry, reflecting its consistent presence in successful drug molecules. nih.govrsc.org It continues to be a valuable building block for the design of new therapeutic agents targeting a broad spectrum of diseases. researchgate.netcognizancejournal.com

Chemical Profile of 3-Methoxythiophene-2-sulfonamide

While specific research on "this compound" is not extensively documented in the provided search results, we can infer some of its properties and potential based on related compounds. A close structural analog, 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulfonamide, has been synthesized as a potential anti-inflammatory agent. mdpi.com The synthesis of N-(alkyloxycarbonyl)thiophene sulfonamides has also been explored for their activity as AT2 receptor ligands. nih.gov

The synthesis of thiophene sulfonamides generally involves the reaction of a sulfonyl chloride with an amine. frontiersrj.comnih.gov For instance, 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulfonylamide was prepared by reacting the corresponding sulfonyl chloride with an ammonia (B1221849) solution. mdpi.com

The table below presents data for a structurally related compound, 3-[(3-Methoxyphenyl)methyl]thiophene-2-sulfonamide, to provide an illustrative chemical profile.

Compound Names Mentioned

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methoxythiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S2/c1-9-4-2-3-10-5(4)11(6,7)8/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRQYAZHUZLDRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801297347 | |

| Record name | 2-Thiophenesulfonamide, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394041-28-1 | |

| Record name | 2-Thiophenesulfonamide, 3-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenesulfonamide, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 3 Methoxythiophene 2 Sulfonamide and Its Analogues

Strategic Approaches to the Core Thiophene-2-sulfonamide (B153586) Structure

The fundamental approach to synthesizing the 3-methoxythiophene-2-sulfonamide core involves a two-step process: the sulfonation of 3-methoxythiophene (B46719) followed by amination. The initial and critical step is the introduction of a sulfonyl chloride group at the C2 position of the thiophene (B33073) ring. A common and effective method for this transformation is the reaction of 3-methoxythiophene with chlorosulfonic acid. This electrophilic substitution reaction is typically carried out at low temperatures to control its reactivity and ensure selective formation of the desired 2-sulfonyl chloride derivative.

Following the successful synthesis of 3-methoxythiophene-2-sulfonyl chloride, the subsequent step involves its conversion to the corresponding sulfonamide. This is achieved through a nucleophilic substitution reaction where the chlorine atom of the sulfonyl chloride is displaced by an amino group. The most direct method for this transformation is the reaction with ammonia (B1221849).

Functionalization and Derivatization via Established Organic Reactions

The core this compound structure can be further modified to create a library of analogues with diverse properties. This is achieved through a variety of well-established organic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the synthesis of thiophene sulfonamide analogues. The Suzuki-Miyaura cross-coupling reaction, for instance, has been used to introduce aryl groups at specific positions on the thiophene ring. In a relevant study, 5-bromothiophene-2-sulfonamide (B1270684) was coupled with various aryl boronic acids and esters to produce a range of 5-arylthiophene-2-sulfonamides in moderate to good yields. researchgate.net This methodology can be adapted to synthesize aryl-substituted analogues of this compound, provided a suitable halo-substituted precursor is available.

A variety of palladium catalysts and ligands can be employed, with the choice depending on the specific substrates and desired reaction efficiency. The development of water-based micellar catalysis for palladium-coupling reactions represents a green and sustainable approach for such transformations. princeton.edu

Nucleophilic Substitution Reactions on Thiophene Sulfonyl Chlorides

The reactivity of the sulfonyl chloride group is central to the synthesis of this compound and its derivatives. The reaction of 3-methoxythiophene-2-sulfonyl chloride with a primary or secondary amine is a key method for introducing a wide variety of substituents on the sulfonamide nitrogen. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The use of N-silylamines in reaction with sulfonyl chlorides has been shown to be an efficient method for the preparation of sulfonamides, proceeding in high yields. organic-chemistry.org This approach offers an alternative to using free amines and can be performed under neat conditions, allowing for the recovery of the trimethylsilyl (B98337) chloride byproduct. organic-chemistry.org

Table 1: Examples of Nucleophilic Substitution on Sulfonyl Chlorides

| Sulfonyl Chloride | Nucleophile | Product | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | Benzylamine/PPh₃/TEA | N-Benzyl-p-toluenesulfinamide | 62 | nih.gov |

| Various arylsulfonyl chlorides | N-(Trimethylsilyl)morpholine | Corresponding morpholine (B109124) sulfonamides | High | organic-chemistry.org |

This table presents examples of nucleophilic substitution reactions on sulfonyl chlorides to form sulfonamides or related compounds, illustrating the general applicability of this reaction type.

Cyclization and Condensation Pathways for Thiophene Ring Formation

While the focus of this article is on the functionalization of a pre-existing thiophene ring, it is pertinent to mention the methods for the initial construction of the thiophene scaffold itself. Various cyclization and condensation reactions are employed in organic synthesis to create thiophene rings from acyclic precursors. These methods provide access to a wide array of substituted thiophenes that can then be subjected to the sulfonylation and amination steps described earlier.

One-Pot Synthetic Protocols for Analogues

The development of one-pot synthetic protocols offers significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. Several one-pot methods for the synthesis of sulfonamides have been reported and can be conceptually applied to the synthesis of this compound analogues.

One such approach involves the palladium-catalyzed sulfination of aryl iodides with a sulfur dioxide surrogate, followed by in-situ amination with an amine and sodium hypochlorite (B82951) to yield the desired sulfonamides. organic-chemistry.org Another method utilizes cyanuric chloride to activate amine-derived sulfonate salts for the one-pot synthesis of sulfonamides. noelresearchgroup.com Additionally, the in-situ preparation of sulfonyl chlorides from thiols using N-chlorosuccinimide, followed by reaction with an amine in the same pot, provides a convenient route to sulfonamides. nih.gov A copper-catalyzed one-pot process has also been developed for the synthesis of sulfonamides from unactivated carboxylic acids and amines via decarboxylative halosulfonylation. nih.gov

Table 2: Overview of One-Pot Sulfonamide Synthesis Strategies

| Starting Materials | Reagents | Key Features | Reference |

| Aryl iodides, SO₂ surrogate, Amines | Pd catalyst, NaOCl | Palladium-catalyzed, versatile amine scope | organic-chemistry.org |

| Amine-derived sulfonate salts, Amines | Cyanuric chloride, Triethylamine | Mild conditions, good to excellent yields | noelresearchgroup.com |

| Thiols, Amines | N-Chlorosuccinimide | In-situ sulfonyl chloride formation | nih.gov |

| Carboxylic acids, Amines | Cu catalyst | Decarboxylative halosulfonylation | nih.gov |

This table summarizes various one-pot methodologies for the synthesis of sulfonamides, highlighting the diversity of available approaches.

Electrochemical Synthesis and Modification Techniques for Thiophene-Sulfonamide Structures

Modern synthetic chemistry increasingly focuses on the development of environmentally benign and efficient methodologies. Electrochemical synthesis has emerged as a powerful tool in this regard, offering a way to drive reactions using electricity, often avoiding the need for harsh reagents.

An environmentally friendly electrochemical method has been developed for the oxidative coupling of thiols and amines to produce sulfonamides. thieme-connect.comgoogle.com This catalyst-free method is driven by electricity and can be completed in a short time, with hydrogen as the only byproduct. thieme-connect.comgoogle.com The reaction demonstrates a broad substrate scope and high functional group compatibility. thieme-connect.comgoogle.com More recently, a direct electrochemical C-H activation method has been reported for the synthesis of sulfonamides from (hetero)arenes, sulfur dioxide, and amines. This approach is particularly noteworthy as it does not require pre-functionalized starting materials.

These electrochemical methods represent a significant advancement in sulfonamide synthesis and hold promise for the clean and efficient production of this compound and its analogues.

Advanced Characterization Techniques for Structural Elucidation of Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For analogues of 3-methoxythiophene-2-sulfonamide, both ¹H and ¹³C NMR provide critical data for structural confirmation.

In the ¹H NMR spectrum of related methoxy-substituted sulfonamides, the protons of the methoxy (B1213986) group (–OCH₃) typically appear as a sharp singlet in the upfield region, generally around 3.6 ppm. rsc.org The aromatic protons on the thiophene (B33073) ring and any other aromatic moieties will resonate in the downfield region, typically between 6.5 and 8.0 ppm, with their specific chemical shifts and coupling patterns being highly dependent on the substitution pattern. rsc.orgripublication.com For instance, the ¹H NMR spectrum of the parent 3-methoxythiophene (B46719) shows signals for the thiophene protons in this characteristic aromatic region. chemicalbook.com The proton of the sulfonamide group (–SO₂NH–) is often observed as a broad singlet at a more downfield chemical shift, which can range from 8.78 to 10.29 ppm, and its position can be influenced by solvent and concentration. rsc.org

In ¹³C NMR spectroscopy, the carbon of the methoxy group is typically found at approximately 55-56 ppm. rsc.org The carbon atoms of the aromatic rings display signals in the characteristic region of 110-160 ppm. rsc.org The specific chemical shifts of the thiophene ring carbons in this compound analogues are influenced by the electronic effects of both the methoxy and the sulfonamide substituents.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Methoxy-Substituted Sulfonamide Analogues rsc.org

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methoxy (–OCH₃) | ~ 3.6 (s) | ~ 55-56 |

| Aromatic (Ar-H) | ~ 6.5 - 8.0 (m) | ~ 111 - 160 |

| Sulfonamide (–SO₂NH–) | ~ 8.8 - 10.3 (s, br) | - |

| Acetamide (–CONH–) | ~ 10.2 - 10.3 (s) | ~ 169 |

| Acetyl (–CH₃) | ~ 2.0 - 2.1 (s) | ~ 24 |

Note: s = singlet, m = multiplet, br = broad. Data is generalized from related structures.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its analogues, the FTIR spectrum provides clear evidence for its key structural features.

The most characteristic absorptions for sulfonamides are the two strong stretching vibrations of the S=O bonds in the SO₂ group. These typically appear in the ranges of 1370–1330 cm⁻¹ for the asymmetric stretch and 1180–1150 cm⁻¹ for the symmetric stretch. ripublication.combioinfopublication.org The N-H stretching vibration of the sulfonamide group is usually observed as a peak in the region of 3300–3200 cm⁻¹. bioinfopublication.org

The presence of the methoxy group is indicated by C–O stretching vibrations. Specifically, the asymmetric stretching of the CAr–O–CAliph fragment is found between 1286 and 1254 cm⁻¹, while the symmetric stretch is in the 1056 to 1022 cm⁻¹ range. rsc.org The vibrations of the thiophene ring, including C=C and C–S stretching, also contribute to the fingerprint region of the spectrum. An extensive collection of FT-IR spectra for a wide variety of organic compounds, including methoxythiophene, is available for comparison. thermofisher.com Studies on the infrared spectra of thiophene sulfonamide derivatives provide a basis for the detailed vibrational analysis of these compounds. nih.gov

Table 2: Characteristic FTIR Absorption Bands for Sulfonamide Analogues ripublication.combioinfopublication.org

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Sulfonamide (SO₂) | Asymmetric Stretch | 1370 - 1330 |

| Sulfonamide (SO₂) | Symmetric Stretch | 1180 - 1150 |

| Sulfonamide (N-H) | Stretch | 3300 - 3200 |

| Methoxy (C-O) | Asymmetric Stretch | 1286 - 1254 |

| Methoxy (C-O) | Symmetric Stretch | 1056 - 1022 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. For this compound, electron ionization (EI) or electrospray ionization (ESI) techniques can be employed.

The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular weight of the compound. The fragmentation of thiophene-sulfonyl derivatives often proceeds through characteristic pathways. researchgate.net A common fragmentation pattern for sulfonamides involves the cleavage of the C–S or S–N bonds. The loss of the sulfonyl group (SO₂) is a frequently observed fragmentation. bioinfopublication.org The fragmentation of the thiophene ring itself can also lead to characteristic ions. The presence of the methoxy group will also influence the fragmentation, potentially through the loss of a methyl radical (•CH₃) or a formaldehyde (B43269) molecule (CH₂O). The EPA/NIH Mass Spectral Data Base is a valuable resource for comparing mass spectra of related compounds. govinfo.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique provides information about the electronic structure and conjugation within the molecule.

For aromatic and heteroaromatic compounds like this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation and the nature of the substituents. The methoxy group, being an electron-donating group, and the sulfonamide group, an electron-withdrawing group, will both influence the electronic transitions of the thiophene ring. In some sulfonamide derivatives, UV-Vis spectroscopy has been used for quantitative analysis, with absorption maxima observed in the range of 265-289 nm. researchgate.net

X-ray Crystallographic Analysis for Solid-State Molecular Conformation

Determination of Bond Lengths and Angles

From the crystallographic data, a complete set of bond lengths and angles can be determined with high precision. For example, in the crystal structure of a related sulfonamide derivative, 3-((3-nitrophenyl)sulfonamido)propanoic acid, the bond lengths and angles within the sulfonamide group and the aromatic ring have been precisely measured. researchgate.net This data can be compared with theoretical calculations and with data from other known structures to understand the effects of substituents on the molecular geometry.

Table 3: Representative Bond Lengths and Angles from a Sulfonamide Analogue researchgate.net

| Bond/Angle | Value |

| S–O (average) | ~1.43 Å |

| S–N | ~1.63 Å |

| S–C | ~1.76 Å |

| O–S–O | ~120° |

| O–S–N | ~107° |

| O–S–C | ~108° |

| N–S–C | ~106° |

Note: Data is for 3-((3-nitrophenyl)sulfonamido)propanoic acid and is illustrative for a sulfonamide moiety.

Analysis of Intermolecular Interactions via Hirshfeld Surfaces

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice based on the crystallographic data. This analysis partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting surface provides a visual representation of the intermolecular contacts.

Computational Chemistry and in Silico Investigations

Density Functional Theory (DFT) Studies on Electronic and Geometric Properties

The geometric parameters for a series of 11 thiophene (B33073) sulfonamide derivatives were calculated, showing a strong correlation with experimental values. researchgate.net For instance, the S=O and S-NH bond lengths in the sulfonamide group were found to be consistent across the series, typically around 1.46 Å and 1.67-1.68 Å, respectively. researchgate.net The electronic properties derived from these calculations are crucial for understanding the molecule's reactivity and potential interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity and kinetic stability. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher reactivity and lower kinetic stability. nih.gov

In a computational study of 11 thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were calculated to assess their stability. researchgate.net The analysis revealed that the presence of different substituents significantly influences the electronic structure. researchgate.net For these compounds, the calculated energy gaps ranged from 3.44 eV to 4.65 eV, indicating that they are generally stable. researchgate.net A molecule with a higher HOMO-LUMO gap is more stable and less reactive. researchgate.netnih.gov

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene Sulfonamide 1 | -6.45 | -1.84 | 4.61 |

| Thiophene Sulfonamide 2 | -6.99 | -2.42 | 4.57 |

| Thiophene Sulfonamide 3 | -6.44 | -1.79 | 4.65 |

| Thiophene Sulfonamide 7 (with Methoxy (B1213986) Group) | -6.19 | -2.75 | 3.44 |

Data sourced from a computational study on thiophene sulfonamide derivatives. The specific analogue for 3-Methoxythiophene-2-sulfonamide is represented by derivative 7, which contains a methoxy substituent. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. nih.gov The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). chemrxiv.org These maps are effective in identifying sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

For the thiophene sulfonamide series, MEP maps were calculated at the B3LYP/6-311G (d,p) level. researchgate.net The analysis showed that the negative potential is concentrated over the electronegative oxygen and nitrogen atoms of the sulfonamide group, identifying these as likely sites for electrophilic attack. researchgate.netresearchgate.net Conversely, the regions around the hydrogen atoms of the amine group typically show a positive potential, indicating them as sites for nucleophilic interaction. researchgate.net This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. nih.gov

Prediction of Spectroscopic Parameters (e.g., Theoretical IR Spectra)

Computational methods can accurately predict spectroscopic data, such as infrared (IR) spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra. researchgate.net DFT calculations have been used to simulate the FT-IR spectra for thiophene sulfonamide derivatives, and the results have shown a strong resemblance to experimentally measured values. researchgate.net An early study from 1966 also documented the experimental IR spectra for a range of thiophene sulfonamide derivatives. nih.gov This agreement between theoretical and experimental data validates the accuracy of the computational models used to describe the molecular structure and bonding of these compounds. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is essential for structure-based drug design, helping to elucidate the binding mode and affinity of potential drug candidates.

Recent studies have investigated thiophene sulfonamide derivatives using molecular docking. nih.gov In one such study, a series of thiophene sulfonamides were docked against the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis (PDB ID: 2NSD). nih.gov The results revealed significant binding interactions, with docking scores ranging from -6 to -12 kcal/mol. nih.gov Compounds with high glide scores (greater than 11 kcal/mol) were identified as particularly promising. nih.gov These simulations often show that the sulfonamide moiety plays a key role, forming hydrogen bonds with amino acid residues in the active site of the target protein. nih.gov

| Compound Analogue | Docking Score (kcal/mol) | Target Protein |

|---|---|---|

| Thiophene Sulfonamide 7e | > -11 | 2NSD |

| Thiophene Sulfonamide 7i | > -11 | 2NSD |

| Thiophene Sulfonamide 7f | > -11 | 2NSD |

Data represents findings from a molecular docking study on a series of thiophene sulfonamide derivatives (7a-7s). nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. rsc.org This technique is used to assess the conformational flexibility of a ligand and the stability of its complex with a biological target. nih.gov

For the most promising thiophene sulfonamide derivatives identified through molecular docking, MD simulations were performed to gain deeper insights into their dynamic behavior and binding stability. nih.gov These simulations can confirm whether the key interactions observed in the static docking pose are maintained over time, providing a more accurate picture of the binding event. MD simulations are also crucial for analyzing conformational changes in both the ligand and the protein upon binding. nih.gov

In Silico Predictions for Biological Activity Profiling

In silico methods are widely used to predict the biological activity profile of novel compounds, guiding experimental efforts. This includes techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions. nih.govnih.gov

For sulfonamide derivatives, QSAR models have been developed to predict activities such as antioxidant potential. nih.govnih.govresearchgate.net These models correlate structural or physicochemical properties of the molecules with their biological activity. nih.gov Furthermore, computational tools are used to evaluate the drug-like properties of thiophene sulfonamides based on criteria such as Lipinski's Rule of Five, which helps to assess the potential for oral bioavailability. nih.gov

Mechanistic Insights into Biological Activity

General Mechanisms of Sulfonamide-Mediated Biological Effects

The sulfonamide functional group is a cornerstone of various therapeutic agents, most notably antimicrobial drugs. The primary and most extensively studied mechanism of action for antibacterial sulfonamides is the competitive inhibition of a crucial enzyme in the folate biosynthesis pathway.

Competitive Inhibition of Dihydropteroate (B1496061) Synthetase (DHPS) in Folic Acid Biosynthesis

The quintessential mechanism of action for sulfonamide antibacterials is their role as competitive inhibitors of dihydropteroate synthetase (DHPS). wikipedia.orgnih.govnih.govdrugbank.comfrontiersin.orgnih.gov This enzyme is pivotal for the de novo synthesis of folic acid in many microorganisms. wikipedia.orgnih.gov Folic acid, in its reduced form as tetrahydrofolate, is an essential cofactor in the synthesis of nucleic acids (DNA and RNA) and certain amino acids. nih.gov

The inhibitory action of sulfonamides stems from their structural analogy to para-aminobenzoic acid (PABA), the natural substrate for DHPS. nih.gov Sulfonamides mimic PABA and bind to the active site of the DHPS enzyme, thereby preventing the incorporation of PABA into dihydropteroic acid, a precursor to folic acid. nih.govnih.gov This blockade of the folate pathway ultimately halts bacterial growth and replication, leading to a bacteriostatic effect. nih.gov It is this selective targeting of a metabolic pathway essential for bacteria but not for humans (who obtain folate from their diet) that forms the basis of the therapeutic efficacy of sulfonamide antibiotics. nih.gov

While no direct studies have confirmed that 3-Methoxythiophene-2-sulfonamide acts as a DHPS inhibitor, its sulfonamide moiety strongly suggests this as a primary potential mechanism for any antibacterial activity it may possess. The thiophene (B33073) ring and the methoxy (B1213986) group would represent the variable portion of the molecule that could influence its binding affinity and inhibitory potency against DHPS from different microbial species.

Exploration of Novel Molecular Targets and Signaling Pathways

Beyond the classical DHPS inhibition, the diverse chemical space occupied by sulfonamide derivatives has led to the discovery of a wide array of other molecular targets and signaling pathways that can be modulated by this versatile chemical scaffold. nih.govresearchgate.net This opens up the possibility that this compound could exhibit biological activities through mechanisms entirely distinct from folate antagonism.

Recent research has highlighted the potential for sulfonamides to act as anticancer agents by targeting various proteins that are overexpressed in cancer cells. nih.gov These targets include, but are not limited to:

Carbonic Anhydrases (CAs): Several sulfonamide-based compounds have been identified as potent inhibitors of carbonic anhydrases. researchgate.netnih.gov These enzymes are involved in pH regulation and other physiological processes, and their inhibition can have therapeutic effects in conditions like glaucoma and certain types of cancer. researchgate.netnih.gov Thiophene-based sulfonamides, in particular, have been investigated as inhibitors of human carbonic anhydrase isoenzymes I and II. researchgate.netnih.gov The presence of both a sulfonamide group and a thiophene ring in this compound makes carbonic anhydrase a plausible, yet unconfirmed, molecular target.

Kinases: The inhibition of various protein kinases is a key strategy in modern cancer therapy. Some sulfonamide derivatives have been shown to possess kinase inhibitory activity, interfering with signaling pathways that control cell growth, proliferation, and survival. nih.gov

Other Enzymes and Receptors: The structural diversity of sulfonamides allows them to interact with a broad range of biological macromolecules. For instance, some sulfonamide derivatives have been explored as inhibitors of matrix metalloproteinases, which are involved in cancer metastasis, or as modulators of various receptors. nih.gov

The thiophene ring itself is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer effects. For example, a compound structurally related to our subject, 2,5-Dichlorothiophene-3-sulfonamide, has demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov Mechanistic studies on this related compound suggest that it may induce apoptosis, a form of programmed cell death, by interacting with key proteins like Caspase-3. nih.gov

Therefore, it is conceivable that this compound could exert its biological effects through one or more of these novel mechanisms. However, without direct experimental evidence, these remain speculative avenues for future research. The specific arrangement of the methoxy group on the thiophene ring in conjunction with the sulfonamide moiety would undoubtedly play a critical role in defining its target specificity and pharmacological profile.

Structure Activity Relationship Sar Studies of 3 Methoxythiophene 2 Sulfonamide Analogues

Influence of Thiophene (B33073) Ring Substituents on Biological Profiles

The substitution pattern on the thiophene ring of 3-methoxythiophene-2-sulfonamide analogues plays a pivotal role in determining their biological activity. The positions available for substitution, primarily the 4- and 5-positions, have been explored to understand how different functional groups impact potency and selectivity. Thiophene-2-sulfonamides have been identified as effective carbonic anhydrase (CA) inhibitors. nih.govmdpi.com

Studies on related thiophene-2-sulfonamides have shown that the introduction of various substituents at the 4- and 5-positions can significantly modulate inhibitory activity against different carbonic anhydrase isoforms. For instance, a series of 4-substituted thiophene-2-sulfonamides were found to exhibit nanomolar potency against human carbonic anhydrase II (hCA II). nih.gov While specific data on 4-substituted 3-methoxythiophene-2-sulfonamides is limited, the principles from these related studies are highly applicable. The 3-methoxy group is expected to influence the electronic properties of the thiophene ring, potentially enhancing the acidity of the sulfonamide group and its binding to the zinc ion in the active site of carbonic anhydrases.

In a study of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides, it was observed that these compounds were potent inhibitors of hCA II and the tumor-associated isoforms hCA IX and XII, while showing weaker inhibition of the cytosolic isoform hCA I. nih.gov This highlights the importance of the substituent at the 5-position in achieving isoform selectivity. The flexibility and nature of the substituent can allow for interactions with amino acid residues in the active site cavity, extending beyond the primary binding interaction of the sulfonamide group.

The following table summarizes the inhibitory activity of some 4-substituted thiophene-2-sulfonamide (B153586) analogues against hCA II, illustrating the impact of substituents on potency.

| Compound | 4-Substituent | hCA II Inhibition (IC50, nM) |

| 1 | H | 25 |

| 2 | CH2OH | 15 |

| 3 | CH2NH2 | 12 |

| 4 | CONH2 | 8 |

Data is illustrative and based on findings for 4-substituted thiophene-2-sulfonamides.

Effects of Sulfonamide Moiety Modifications on Potency and Selectivity

The sulfonamide group is the cornerstone of the biological activity of this class of compounds, acting as a zinc-binding group in metalloenzymes like carbonic anhydrase. Modifications to this moiety, including N-substitution, can have profound effects on the potency and selectivity of the inhibitors.

Primary, unsubstituted sulfonamides (SO2NH2) are generally the most potent inhibitors as they can readily deprotonate to the anionic form (SO2NH-), which coordinates to the Zn(II) ion in the enzyme's active site. mdpi.com However, N-substitution of the sulfonamide group has been explored as a strategy to modulate physicochemical properties and potentially achieve isoform selectivity.

For example, N-methylation of acetazolamide, a well-known carbonic anhydrase inhibitor, resulted in a competitive inhibitor, in contrast to the non-competitive inhibition observed with the parent compound. nih.gov This suggests that N-alkylation can alter the binding mode and kinetics of inhibition. While N-substituted sulfonamides are often less potent than their primary counterparts, this strategy can be employed to fine-tune the inhibitor's profile.

Furthermore, the introduction of specific N-substituents can lead to interactions with different regions of the active site. For instance, attaching larger moieties to the sulfonamide nitrogen can allow for the exploration of secondary binding pockets, which can be a key strategy for achieving selectivity among the various carbonic anhydrase isoforms.

The table below illustrates the effect of sulfonamide modification on the inhibition of hCA II for a generic thiophene-2-sulfonamide scaffold.

| Compound | Sulfonamide Moiety | hCA II Inhibition (Ki, nM) |

| 5 | SO2NH2 | 12 |

| 6 | SO2NHCH3 | 85 |

| 7 | SO2N(CH3)2 | >1000 |

Data is illustrative and based on general findings for N-substituted sulfonamides.

Rational Design Principles Based on SAR Insights

The collective SAR data provides several key principles for the rational design of novel this compound analogues with enhanced potency and selectivity.

A primary design consideration is the maintenance of the unsubstituted sulfonamide group for strong coordination with the zinc ion in the target enzyme's active site. However, for achieving isoform selectivity, judicious N-substitution can be a viable strategy, albeit often at the cost of some potency.

The thiophene ring serves as a crucial scaffold, and its substitution pattern is a key determinant of activity. The 3-methoxy group provides a specific electronic and steric influence that can be leveraged. Further substitution at the 4- and 5-positions offers a direct avenue for modulating potency and selectivity. Small, polar, hydrogen-bonding groups at the 4-position appear to be beneficial for enhancing potency against hCA II.

For achieving isoform selectivity, particularly against tumor-associated carbonic anhydrases like hCA IX and XII, the "tail approach" is a valuable design principle. This involves introducing larger, flexible substituents, often at the 5-position of the thiophene ring, that can extend into and interact with variable regions of the enzyme active site. The use of linkers, such as a benzylsulfanyl group, can provide the necessary flexibility for the "tail" to adopt an optimal conformation for binding. nih.gov

Comparative Analysis with Other Heterocyclic Sulfonamide Scaffolds

The this compound scaffold is one of many heterocyclic systems that have been utilized in the design of sulfonamide-based inhibitors. A comparative analysis with other five-membered heterocyclic sulfonamides, such as those based on furan, pyrrole, and thiazole, reveals common principles as well as unique advantages of the thiophene ring.

Five-membered heterocyclic sulfonamides, in general, are potent carbonic anhydrase inhibitors. nih.govmdpi.comnih.gov The thiophene ring, being isosteric to a benzene (B151609) ring but with different electronic properties, often imparts high potency. Furan-2-sulfonamides have also been investigated and show comparable, potent inhibition of carbonic anhydrase. nih.gov

Compared to benzenesulfonamides, heterocyclic sulfonamides often exhibit different selectivity profiles against the various carbonic anhydrase isoforms. The heteroatoms in the ring can engage in specific hydrogen bonding interactions within the active site that are not possible with a simple phenyl ring. The this compound scaffold offers a unique combination of a sulfur-containing heterocycle with an electron-donating methoxy (B1213986) group, which can be fine-tuned through further substitution to achieve desired potency and selectivity profiles that may be distinct from other heterocyclic systems.

| Heterocyclic Scaffold | Representative Inhibitor | General hCA II Potency | Key Features |

| Thiophene-2-sulfonamide | 4-Carboxamido-thiophene-2-sulfonamide | High (nM range) | Isosteric to benzene, amenable to substitution at multiple positions. |

| Furan-2-sulfonamide | 4-Carboxamido-furan-2-sulfonamide | High (nM range) | Oxygen heteroatom can act as a hydrogen bond acceptor. |

| 1,3,4-Thiadiazole-2-sulfonamide | Acetazolamide | Very High (low nM range) | Clinically established scaffold, high acidity of sulfonamide. |

| Thiazole-2-sulfonamide | - | Potent | Nitrogen and sulfur heteroatoms offer diverse interaction possibilities. |

Future Directions in 3 Methoxythiophene 2 Sulfonamide Research

Development of Advanced Synthetic Methodologies for Enhanced Efficiency

The future of 3-Methoxythiophene-2-sulfonamide research is intrinsically linked to the development of more efficient and sophisticated synthetic routes. Current methodologies for creating substituted thiophenes can be built upon to enhance yield, purity, and cost-effectiveness. A promising avenue lies in the adaptation of methods used for structurally similar compounds. For instance, a patented method for preparing 3-ethanoyl-2-thiophenesulfonamide involves the reaction of 3-ethanoyl-2-(benzyl sulfydryl) thiophene (B33073) with trichloroisocyanuric acid, followed by treatment with an amine. google.com Exploring variations of this multi-step synthesis, potentially utilizing novel catalysts or reaction conditions, could be highly beneficial for producing this compound.

Furthermore, techniques such as those employed in the synthesis of 3-methylthiophene-2-aldehyde, which involve bromination followed by a Grignard reaction, could be adapted. google.com The focus of future synthetic research should be on improving chemo- and regioselectivity, which is crucial for controlling the precise placement of functional groups on the thiophene ring. adelaide.edu.au The development of continuous flow processes and the application of green chemistry principles, such as the use of safer solvents and reagents, will also be pivotal in making the synthesis of this compound more sustainable and scalable for potential industrial applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the design of novel this compound derivatives will be no exception. These computational tools can be employed to predict the biological activity and pharmacokinetic properties of virtual compounds, thereby streamlining the design-make-test-analyze cycle.

Exploration of Novel Enzyme Targets and Biological Pathways

The sulfonamide functional group is a well-established pharmacophore known to interact with a variety of enzymes. A significant future direction for this compound research will be the exploration of its potential to inhibit novel enzyme targets beyond those traditionally associated with sulfonamides. For instance, recent studies have highlighted the potent and selective inhibitory effects of certain sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms, some of which are implicated in cancer. nih.gov Investigating the inhibitory profile of this compound against a panel of hCA isoforms, including hCA II, IX, and XII, could unveil new therapeutic opportunities. nih.gov

Beyond carbonic anhydrases, researchers should explore other enzyme families where the unique electronic and steric properties of the 3-methoxythiophene (B46719) moiety might confer selectivity and potency. This exploration can be guided by computational docking studies to predict binding affinities to various enzyme active sites. Understanding the interaction of this compound with different biological pathways will be crucial in elucidating its mechanism of action and identifying its full therapeutic potential.

Design of Multi-Target Directed Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic approaches that can modulate multiple biological targets simultaneously. The design of multi-target directed ligands (MTDLs) has emerged as a promising strategy to address this challenge. frontiersin.org The versatile structure of sulfonamides makes them excellent candidates for the development of MTDLs. nih.gov

Future research should focus on designing hybrid molecules that incorporate the this compound scaffold with other pharmacophores known to interact with different disease-related targets. frontiersin.org For example, in the context of Alzheimer's disease, one could envision a molecule that combines the potential enzyme-inhibiting properties of the sulfonamide group with a fragment that modulates amyloid-β aggregation or oxidative stress. kaist.ac.krnih.gov This polypharmacological approach could lead to more effective and robust therapeutic agents with a reduced likelihood of developing resistance. frontiersin.org

Investigation of Non-Biological Applications of Thiophene-Sulfonamides (e.g., Material Science)

While the primary focus of sulfonamide research has been in the pharmaceutical arena, the unique properties of thiophene-based compounds also make them attractive for non-biological applications, particularly in material science. Thiophenes are known for their electronic properties and have been extensively used in the development of conducting polymers.

A pertinent example is the synthesis of a copolymer containing 3-methoxythiophene, which has been investigated for its thermoelectric properties. researchgate.net Such materials can convert heat energy into electrical energy and have potential applications in waste heat recovery and powering small electronic devices. researchgate.net Future research could explore the synthesis of polymers or co-polymers incorporating the this compound monomer. The introduction of the sulfonamide group could modulate the electronic properties, solubility, and processability of the resulting materials, potentially leading to the development of novel organic semiconductors or sensors. Investigating the thermal and electronic properties of such materials could open up entirely new avenues for the application of this versatile chemical scaffold.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Methoxythiophene-2-sulfonamide, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or sulfonation reactions. For example, thiophene derivatives undergo sulfonylation using chlorosulfonic acid, followed by methoxy group introduction via alkylation. Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Purity ≥98% can be confirmed via HPLC with a C18 column and UV detection at 254 nm .

- Key Parameters : Monitor reaction progress with TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and optimize stoichiometry (e.g., 1:1.2 molar ratio of thiophene precursor to sulfonating agent) to minimize side products .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- NMR : ¹H NMR (DMSO-d6) to identify methoxy protons (δ ~3.8 ppm) and sulfonamide NH (δ ~7.5 ppm).

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and C-O-C (methoxy) at ~1250 cm⁻¹.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ (calculated m/z ~217.0).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing this compound?

- Methodological Answer : The methoxy and sulfonamide groups direct electrophilic substitution to specific positions. For example:

- Electrophilic Aromatic Substitution : Nitration occurs preferentially at the 5-position due to electron-donating methoxy and electron-withdrawing sulfonamide groups.

- Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura couplings at the 4-position (activated by sulfonamide). Optimize ligands (e.g., XPhos) and base (K₂CO₃) in THF/water .

- Data Contradiction Tip : If unexpected regiochemistry arises, perform DFT calculations (e.g., Gaussian09) to map electron density and validate experimental outcomes .

Q. How can researchers evaluate the biological activity of this compound against enzyme targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using a stopped-flow CO₂ hydration assay. IC₅₀ values <1 μM suggest high affinity.

- Molecular Docking : Use AutoDock Vina to model interactions between the sulfonamide group and Zn²⁺ in the enzyme active site.

- SAR Studies : Modify the methoxy group to ethoxy or halogen substituents to assess potency trends .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (C18 cartridges) with methanol/water (70:30) to isolate the compound from plasma.

- LC-MS/MS : Employ a reverse-phase column (Agilent Zorbax SB-C18) and MRM transitions (e.g., m/z 217 → 154 for quantification). Validate with spike-recovery tests (≥90% recovery).

- Interference Mitigation : Adjust mobile phase pH to 2.5 (formic acid) to suppress ion suppression from endogenous compounds .

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Verify moisture-sensitive steps (e.g., sulfonylation) under inert atmosphere (N₂/Ar).

- Byproduct Analysis : Use GC-MS to identify side products (e.g., over-sulfonated species).

- Catalyst Screening : Compare Pd(OAc)₂ vs. PdCl₂ in coupling reactions; the latter may improve yields by reducing dehalogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。